molecular formula C19H30O3 B13997234 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate CAS No. 5436-75-9

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate

Cat. No.: B13997234
CAS No.: 5436-75-9
M. Wt: 306.4 g/mol
InChI Key: FIFWFKIGYOLAOC-UHFFFAOYSA-N
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Description

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 and a molar mass of 306.44 g/mol . This compound is known for its unique structure, which includes a phenoxy group and an ethylbutanoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate typically involves the reaction of 4-butan-2-ylphenol with propylene oxide to form the intermediate 1-(4-butan-2-ylphenoxy)propan-2-ol. This intermediate is then esterified with 2-ethylbutanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Butan-2-ylphenoxy)propan-2-ol: An intermediate in the synthesis of the target compound.

    2-Ethylbutanoic acid: A precursor used in the esterification reaction.

    4-Butan-2-ylphenol: The starting material for the synthesis.

Uniqueness

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is unique due to its specific combination of a phenoxy group and an ethylbutanoate ester. This structure imparts distinct chemical properties, making it valuable for various research applications and differentiating it from other similar compounds.

Properties

CAS No.

5436-75-9

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

1-(4-butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate

InChI

InChI=1S/C19H30O3/c1-6-14(4)17-9-11-18(12-10-17)21-13-15(5)22-19(20)16(7-2)8-3/h9-12,14-16H,6-8,13H2,1-5H3

InChI Key

FIFWFKIGYOLAOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)C(CC)CC

Origin of Product

United States

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